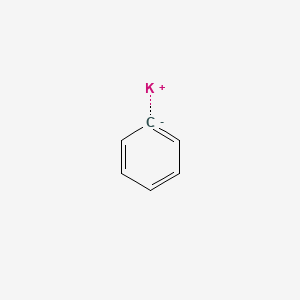

Potassium, phenyl-

Description

Context within Organometallic Chemistry of Alkali Metals

The chemistry of organopotassium compounds is a specialized area within the broader field of organoalkali metal chemistry. thieme-connect.de Generally, the reactivity of organoalkali metal compounds increases as the electropositivity of the metal increases, following the trend Li < Na < K. libretexts.org This increased reactivity is linked to the greater ionic character of the carbon-metal bond. libretexts.orgliu.edu

Organosodium and organopotassium compounds, including phenylpotassium, are considered to have largely ionic C-M bonds. libretexts.orgliu.edu This high degree of ionic character results in several distinct properties when compared to their lighter counterpart, organolithium compounds. For instance, organopotassium compounds are often less soluble in common nonpolar organic solvents and can be more reactive, sometimes pyrophoric. libretexts.orgliu.edursc.org The M-C bonds in alkali metal organometallics are predominantly ionic and polarized, leading the metal and the organic part to be considered as a cation and a carbanion, respectively. rsc.org

The increased reactivity of organopotassium compounds can be synthetically useful. For example, they are key components in the formation of "superbases," which are potent metallating agents. thieme-connect.de These superbases, often mixtures of an organolithium compound and a potassium alkoxide, can deprotonate even weakly acidic hydrocarbons. thieme-connect.de The larger size of the potassium cation compared to lithium also influences its coordination behavior, showing a greater tendency to interact with the π-systems of aromatic rings rather than forming a direct bond to a single carbanionic center. nih.govmaynoothuniversity.ie This preference for π-bonding increases down Group 1 of the periodic table. maynoothuniversity.ie

While phenyllithium (B1222949) has been extensively studied, structurally characterized examples of arylpotassium compounds like phenylpotassium are less common, and their solid-state structures are not as well understood. oup.com The synthesis of monomeric organosodium and organopotassium complexes presents a significant challenge. rsc.org

Historical Perspectives on Aryl Alkali Metal Compounds Research

The history of organoalkali metal compounds dates back to the mid-19th century. In 1858, James Alfred Wanklyn synthesized the first organosodium and organopotassium compounds. rsc.orgacs.org This was nearly 60 years before the first synthesis of an organolithium compound by Wilhelm Schlenk and Johanna Holtz in 1917. rsc.orgresearchgate.net Early work in the field often involved reactions where organosodium compounds were proposed as intermediates, such as in the Wurtz-Fittig reaction, but were not isolated. acs.orgacs.org

A significant advancement in the synthesis of aryl alkali metal compounds occurred in 1931, when it was discovered that phenylsodium (B238773) could be prepared by reacting sodium wire with chlorobenzene (B131634) in a benzene (B151609) or benzene/ligroin solution. researchgate.net The early syntheses of organoalkali-metal compounds primarily involved two methods: the reaction of an alkali metal with an organic halide and the reaction of an alkali metal with a diorganomercury compound. acs.org

The work of chemists like Wilhelm Schlenk was pioneering in the field. acs.org He investigated the reaction of alkali metals with diaryl ketones and also explored the synthesis of organoalkali-metal compounds through metal displacement and transmetalation reactions. acs.orgacs.org Henry Gilman also made substantial contributions, particularly in the development and use of organolithium reagents, which became more widely used than their sodium and potassium counterparts due to their better solubility in common organic solvents like diethyl ether and alkanes. researchgate.netacs.org

Despite being discovered earlier, organosodium and organopotassium compounds received less attention than organolithium reagents, partly due to perceptions of their lower thermal stability and challenging handling characteristics. rsc.org However, there has been a renewed interest in the chemistry of these heavier alkali metals, driven by their unique reactivity and potential applications in synthesis and catalysis. nih.gov

Data on Phenylpotassium and Related Compounds

The following tables provide key data related to phenylpotassium and the elemental potassium from which it is derived.

Table 1: Properties of Elemental Potassium

| Property | Value |

| Crystal Structure | Body-centred cubic (bcc) webelements.com |

| Space Group | Im-3m webelements.com |

| Cell Parameter (a) | 532.8 pm webelements.com |

| Metallic Radius | 231 pm |

This table presents crystallographic data for elemental potassium, the metallic precursor to phenylpotassium.

Table 2: Comparative Data of Alkali Metals

| Metal | Electronegativity (Pauling Scale) | Primary Organometallic Bond Character |

| Lithium (Li) | 0.98 liu.edu | Polar Covalent liu.edu |

| Sodium (Na) | 0.93 | Ionic libretexts.orgliu.edu |

| Potassium (K) | 0.82 | Ionic libretexts.orgliu.edu |

This table compares the electronegativity and resulting bond character in organometallic compounds for lithium, sodium, and potassium, highlighting the increasing ionic nature of the carbon-metal bond with potassium.

Structure

3D Structure of Parent

Properties

CAS No. |

3605-36-5 |

|---|---|

Molecular Formula |

C6H5K |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

potassium;benzene |

InChI |

InChI=1S/C6H5.K/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |

InChI Key |

OLATUJZPGHTQJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[C-]C=C1.[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Phenylpotassium

Advanced Preparation Routes from Organic Precursors

The synthesis of phenylpotassium can be achieved through several distinct pathways, each starting from a different type of organic precursor. These methods range from classical reductive processes to modern C-H activation strategies.

A foundational method for the synthesis of phenylpotassium involves the reductive cleavage of a carbon-halogen bond in an aryl halide. This process, while broadly a reduction, can be considered a form of reductive elimination where the aryl group and the metal combine. The reaction typically uses an alkali metal, such as potassium, to reduce an aryl halide like chlorobenzene (B131634) or bromobenzene. organic-chemistry.org This heterogeneous reaction involves the transfer of electrons from the surface of the potassium metal to the aryl halide, leading to the cleavage of the carbon-halogen bond and the formation of the phenyl anion, which is then stabilized by the potassium cation.

The general transformation is as follows: C₆H₅-X + 2K → C₆H₅K + KX (where X = Cl, Br, I)

This method is effective but can be influenced by the reactivity of the potassium metal and the nature of the aryl halide used. The process is a classic example of forming an organoalkali reagent through the reduction of an organic halide. organic-chemistry.org

A more advanced and atom-economical approach to synthesizing phenylpotassium is through the direct deprotonation of a C-H bond in benzene (B151609), a process known as C-H metalation or activation. acs.org This requires the use of a highly potent superbase capable of abstracting a proton from the benzene ring (pKa ≈ 43).

One of the most effective superbases for this purpose is the Lochmann-Schlosser base, a mixture of n-butyllithium (nBuLi) and potassium tert-butoxide (KOtBu). acs.org This combination generates a highly reactive mixed-metal species that can readily metalate benzene at room temperature. acs.org Another effective reagent for direct C-H metalation is (trimethylsilyl)methylpotassium. acs.org Research has shown that these strong potassium bases hold significant, yet underexplored, potential in C-H metalation protocols, which avoids the need for pre-functionalized aryl halides. acs.org The direct metalation of benzene produces phenylpotassium that can be used in subsequent reactions, such as cross-coupling with aryl chlorides. acs.org

Table 1: Research Findings on Direct C-H Potassiation for Subsequent Cross-Coupling Reactions This table is based on data for the metalation and subsequent coupling of various substrates.

| Entry | Metalation Base | Substrate | Solvent | Notes | Reference |

|---|---|---|---|---|---|

| 1 | nBuLi + KOtBu | Benzene | Hexane (B92381) | Metalation is easily accomplished at room temperature. | acs.org |

| 2 | KCH₂TMS | Toluene (B28343) | Hexane | Yielded 80% of the potassiated product. | acs.org |

| 3 | nBuLi + KOtBu | 1,3-Dimethoxybenzene | Hexane | Successfully used for C(sp²)-C(sp²) cross-coupling. | acs.org |

The generation of phenylpotassium from triphenylphosphine (B44618) is an unconventional approach. Typically, triphenylphosphine is synthesized using phenyl organometallic reagents like phenyllithium (B1222949) or phenylmagnesium bromide, not the other way around. wikipedia.org The industrial synthesis of triphenylphosphine involves reacting phosphorus trichloride (B1173362) with chlorobenzene and sodium metal. wikipedia.org

However, the cleavage of the phosphorus-carbon (P-C) bond in triphenylphosphine by highly reactive alkali metals is chemically plausible. This would be a reductive cleavage process where potassium metal would react with triphenylphosphine to break one of the P-C bonds, potentially forming phenylpotassium and a diphenylphosphide species.

P(C₆H₅)₃ + 2K → K(C₆H₅) + KP(C₆H₅)₂

While theoretically possible, this method is not a standard preparative route for phenylpotassium due to potential side reactions and the difficulty in controlling the cleavage to cleanly produce the desired product. The high stability of the P-C bond in triphenylphosphine makes other precursors, such as aryl halides or benzene itself, more practical starting materials.

Structural Elucidation and Chemical Bonding of Phenylpotassium Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of molecular structure. nih.gov For reactive species like phenylpotassium, methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for understanding their structure and electronic properties in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic and organometallic compounds in solution. nih.gov The analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment, connectivity, and symmetry of atoms within a molecule. tu-dresden.decore.ac.uk

For an organometallic compound like phenylpotassium, the introduction of the electropositive potassium atom significantly alters the electronic environment of the phenyl ring. This results in a marked increase in electron density on the carbon atoms of the ring, which is observable in NMR spectra. One would anticipate a significant upfield shift in the signals for the aromatic protons and carbons compared to those in a neutral benzene (B151609) molecule. The degree of this shift would provide insight into the extent of carbanionic character and charge distribution across the ring.

In practice, obtaining high-quality NMR spectra for simple phenylpotassium is complicated by its poor solubility and high reactivity. However, studies on related, more stable systems, such as benzylpotassium, have demonstrated the utility of the technique. For instance, the formation of benzylpotassium from the reaction of alkyllithium, potassium alkoxide, and toluene (B28343) can be confirmed by NMR, showing that metal-metal exchange has occurred. researchgate.net The analysis of ¹H and ¹³C NMR data is crucial for determining the microstructure of polymers formed from initiators like phenylpotassium. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu The energy absorbed promotes electrons from a ground state to an excited state, with the resulting spectrum providing information about the molecule's electronic structure, particularly the nature of its conjugated π-systems. researchgate.net

The absorption of UV or visible radiation in organic molecules is often associated with functional groups containing valence electrons of low excitation energy, known as chromophores. nii.ac.jp For aromatic anions like phenylpotassium, the most significant electronic transitions are typically π → π* transitions. The delocalized π system of the phenyl anion gives rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic structure.

While specific UV-Vis data for simple phenylpotassium is scarce, studies on analogues provide valuable insights. A germanium analogue of phenylpotassium, 2-tert-butylgermabenzenylpotassium, was characterized by UV-Vis spectroscopy, revealing information about its electronic properties. oup.comresearchgate.net Similarly, an alkyl-substituted aluminium anion, which readily deprotonates benzene to form phenylpotassium in-situ, was studied using UV-Vis spectroscopy in combination with DFT calculations to corroborate the existence of a lone pair of electrons and an unoccupied p-orbital on the aluminum atom. nii.ac.jp These studies show that the characteristic absorption maxima are key to understanding the electronic makeup of these anionic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

X-ray Crystallographic Analysis of Arylpotassium Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ebin.pubbooktopia.com.au It provides data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's structure in the solid state. Although obtaining a single crystal of simple phenylpotassium suitable for X-ray diffraction is highly challenging, the structures of several heavier arylpotassium analogues have been successfully elucidated.

A notable example is 2-tert-butylgermabenzenylpotassium, a germanium analogue of the phenyl anion. researchgate.net Its structure was determined by single-crystal X-ray diffraction, providing crucial information about the bonding and geometry of an arylpotassium system. tu-dresden.deoup.com The analysis revealed that the germabenzenyl moiety adopts a planar geometry, which is a strong indicator of aromaticity due to the delocalization of π-electrons over the ring system. oup.com The bond lengths within the C₅Ge ring are nearly equal, further supporting the concept of electron delocalization. oup.com

| Parameter | Value |

|---|---|

| Molecular Geometry | Planar Germabenzenyl Moiety |

| Ge1–C6 Bond Length | 1.9167(13) Å |

| Ge1–C2 Bond Length | 1.9439(13) Å |

| C-C Bond Length Range | 1.390(3)–1.410(3) Å |

These structural features, determined through X-ray crystallography, are vital for understanding the fundamental nature of the carbon-metal bond and the influence of the potassium counter-ion on the aryl anion's structure.

Theoretical and Computational Investigations of Electronic Structure

Theoretical and computational chemistry methods are powerful tools for investigating molecular properties that can be difficult to measure experimentally. researchgate.net They provide a deeper understanding of electronic structure, molecular geometry, and bonding.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used to calculate optimized molecular geometries, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and to model reaction pathways. acs.orgumich.edu

For phenylpotassium, DFT calculations can predict the optimal geometry, charge distribution, and the nature of the frontier molecular orbitals. The HOMO would be expected to be a π-orbital of the phenyl ring, reflecting its carbanionic character, while the LUMO would be the corresponding π* anti-bonding orbital. The energy gap between the HOMO and LUMO is an important indicator of the molecule's reactivity.

DFT studies have been instrumental in understanding reactions involving phenylpotassium. For example, calculations have been used to investigate the mechanism of haloarene reduction by potassium hydride, where phenylpotassium is formed as a key intermediate. acs.org These studies help to elucidate complex reaction pathways, such as the generation of organic super electron donors from phenylcyclohexadienylpotassium. acs.org In studies of related anionic species, DFT calculations on a potassium diboryllithate that deprotonates benzene were used to model the reaction mechanism and analyze the molecular orbitals of the system. umich.edu

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atomic interactions and chemical bonds based on the topology of the electron density. Current time information in Bangalore, IN.pitt.edu QTAIM analysis can partition a molecule into atomic basins and identify critical points in the electron density, which correspond to atomic nuclei, bond paths, rings, and cages. arxiv.org

A key feature of QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms but maximum density with respect to any orthogonal direction. The properties of the electron density at the BCP provide quantitative information about the nature of the interaction. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) interactions and closed-shell (ionic, van der Waals) interactions.

While no direct QTAIM analysis of simple phenylpotassium has been published, the technique has been applied to closely related organometallic systems to probe bonding. For example, QTAIM and Natural Bond Orbital (NBO) analyses of an alkyl-substituted aluminium anion that forms a bond with potassium indicated a polar, ionic interaction between the Al⁻ and K⁺ ions. nii.ac.jp Similarly, QTAIM analysis of a potassium diboryllithate revealed ionic interactions between the boryl anions and the Li⁺ and K⁺ cations. umich.edu Applying QTAIM to phenylpotassium would be expected to characterize the C-K bond as a predominantly ionic interaction, providing a quantum mechanical basis for this classic organometallic bond.

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are powerful computational methods used to translate complex wavefunctions into intuitive chemical concepts like atomic charges and orbital interactions. researchgate.netnumberanalytics.com These analyses for phenylpotassium and related phenyl anions reveal critical details about the distribution of electronic charge.

In the phenyl anion, the negative charge is not confined to a single carbon atom but is delocalized across the entire ring. oup.com NPA calculations quantify this distribution, showing how the negative charge is spread among the carbon atoms of the phenyl ring. This delocalization is a key feature of the phenyl anion's electronic structure. ed.gov NBO analysis further refines this picture by transforming the delocalized molecular orbitals into localized bond orbitals and lone pairs, which align with the classic Lewis structure concept. uni-muenchen.de

For instance, a computational study on a germanium analogue of phenylpotassium highlighted that the negative charge in the phenyl anion is delocalized over the six carbon atoms of the ring. oup.com This contrasts with some heavier analogues where the charge may also delocalize onto the heteroatom. oup.com The distribution of charge is a fundamental aspect that influences the compound's reactivity and interactions.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for Phenyl Anion

| Atom | Charge (e) |

| C1 | -0.25 |

| C2 | -0.15 |

| C3 | -0.10 |

| C4 | -0.10 |

| C5 | -0.15 |

| C6 | -0.25 |

| H1 | +0.05 |

| H2 | +0.05 |

| H3 | +0.05 |

| H4 | +0.05 |

| H5 | +0.05 |

| Total | -1.00 |

Note: This table is illustrative and based on general principles of charge distribution in phenyl anions. Actual values can vary depending on the computational method and basis set used.

Analysis of Ionic Interactions and Cation-π Interactions

The bond between the potassium cation (K⁺) and the phenyl anion (C₆H₅⁻) in phenylpotassium is predominantly ionic. chemistrytalk.orglibretexts.org This is due to the large difference in electronegativity between the electropositive potassium and the carbon atoms of the phenyl ring. chemistrystudent.com In this interaction, the potassium atom donates an electron to the phenyl group, forming a cation and an anion which are held together by electrostatic forces. libretexts.org

However, in addition to the primary ionic bond, cation-π interactions play a significant role. proteopedia.org A cation-π interaction is a non-covalent force between a cation and the electron-rich face of a π system, such as a benzene ring. wikipedia.org The delocalized π electrons in the aromatic ring create a region of negative electrostatic potential above and below the plane of the ring, which can attract a positive charge. proteopedia.org

Assessment of Aromaticity and Delocalization Phenomena

Aromaticity is a key concept in understanding the stability and reactivity of cyclic, planar molecules with delocalized π electrons. numberanalytics.com The phenyl anion in phenylpotassium retains its aromatic character. The delocalization of π electrons within the ring is a defining feature of aromatic systems. ineosopen.org

One of the most common computational methods to assess aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS values are calculated at the center of a ring (NICS(0)) or at a point above the ring (e.g., NICS(1)) to probe the magnetic shielding effect caused by the ring current of the delocalized π electrons. kiku.dk A negative NICS value is indicative of aromaticity, with more negative values suggesting a higher degree of aromatic character. numberanalytics.com

Computational studies on the phenyl anion and its heavier analogues consistently show negative NICS values, confirming their aromatic nature. nih.govjst.go.jp For example, calculated NICS(0) and NICS(1) values for the phenyl anion are significantly negative, comparable to those of benzene, the archetypal aromatic compound. nih.gov This indicates a strong diatropic ring current, a hallmark of aromaticity.

The delocalization of the negative charge in the phenyl anion further contributes to its stability. acs.org This delocalization is evident from the relatively equal carbon-carbon bond lengths around the ring, which are intermediate between typical single and double bonds, a structural criterion for aromaticity. nih.gov The electrostatic potential map of related aromatic anions also corroborates the delocalization of π electrons throughout the ring. jove.com

Table 2: Comparison of Calculated NICS(1) Values for Aromatic Species

| Compound | NICS(1) (ppm) | Reference |

| Benzene | -10.1 | nih.gov (Implied) |

| Phenyl Anion | -10.56 | nih.govjst.go.jp |

| Germabenzenyl Anion | -8.10 | nih.govjst.go.jp |

| Stannabenzenyl Anion | -7.26 | nih.govjst.go.jp |

Note: The NICS values are taken from theoretical calculations reported in the literature and serve to illustrate the aromatic character of the phenyl anion relative to other systems.

Reactivity and Advanced Reaction Mechanisms Involving Phenylpotassium

Deprotonation Chemistry Mediated by Phenylpotassium

Due to its strong basicity, phenylpotassium is capable of deprotonating a variety of organic substrates, including aromatic hydrocarbons. This reactivity is fundamental to its application in organic synthesis for generating new anionic species.

Deprotonation of Aromatic Hydrocarbons (e.g., Benzene (B151609), Cumene)

Phenylpotassium is a sufficiently strong base to deprotonate benzene, a hydrocarbon not typically considered acidic. nih.govacs.org This reaction leads to the formation of a new organopotassium species and can initiate further chemical transformations. For instance, the resulting phenylpotassium can attack another benzene molecule, leading to biphenyl (B1667301) and other products through a series of addition and elimination steps. acs.orgrsc.orgacs.org The deprotonation of benzene by potassium hydride (KH) to form phenylpotassium has been proposed as an initial step in certain base-promoted homolytic aromatic substitution (BHAS) reactions. nih.govacs.orgacs.orgcore.ac.ukresearchgate.net This process generates an organic super electron donor that can facilitate single electron transfer chemistry. nih.govacs.orgacs.org

The deprotonation of cumene (B47948) (isopropylbenzene) by strong bases like phenylpotassium is also a known reaction, although specific detailed studies focusing solely on phenylpotassium are less common in the provided results. The acidity of the benzylic protons in cumene makes it more susceptible to deprotonation than benzene.

| Hydrocarbon | Product of Deprotonation | Subsequent Reactions |

| Benzene | Phenylpotassium | Attack on benzene to form biphenyl; formation of organic super electron donors. nih.govacs.orgrsc.org |

| Cumene | Cumylpotassium | Isomerization and other base-catalyzed reactions. |

Isomerization Reactions Initiated by Strong Bases

The strong basicity of phenylpotassium allows it to act as a catalyst in isomerization reactions of olefins and other unsaturated systems. mdma.ch The mechanism typically involves the abstraction of a proton to form a resonance-stabilized carbanion intermediate. mdma.ch Subsequent reprotonation at a different position leads to the isomerized product. The stability of the carbanionic intermediate is a key factor in determining the course and outcome of the isomerization. mdma.ch For example, phenylpotassium prepared in situ has been used as a catalyst for the isomerization of cycloocta-1,3,6-triene. mdma.ch Base-catalyzed isomerizations generally convert a thermodynamically less stable olefin into a more stable one, such as the conversion of a terminal olefin to an internal one. mdma.ch

Nucleophilic Addition Reactions of Phenylpotassium

As a potent nucleophile, the phenyl anion of phenylpotassium readily attacks electrophilic centers, most notably carbonyl carbons. This reactivity is a cornerstone of its use in forming new carbon-carbon bonds.

Addition to Electrophiles and Carbonyl Systems

Phenylpotassium undergoes nucleophilic addition to a variety of electrophiles, including carbonyl compounds such as aldehydes and ketones. wikipedia.orglibretexts.org In these reactions, the phenyl group adds to the electrophilic carbonyl carbon, and upon workup, a tertiary alcohol is formed. wikipedia.orglibretexts.org The reaction proceeds via a 1,2-nucleophilic addition mechanism where the nucleophilic phenyl group attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.orglibretexts.org This type of reaction is fundamental in organic synthesis for the construction of more complex molecular architectures. numberanalytics.com

Regioselectivity and Stereoselectivity in Phenylation Processes

The regioselectivity of phenylpotassium addition is generally governed by the electronic and steric properties of the electrophile. purechemistry.orgnumberanalytics.comdalalinstitute.com In reactions with unsymmetrical ketones, the phenyl group will preferentially attack the less sterically hindered carbonyl carbon, although electronic effects can also play a significant role. purechemistry.orglibretexts.org

Stereoselectivity in these additions can be influenced by the presence of chiral centers in the substrate or by the use of chiral ligands. saskoer.cayoutube.com When a new stereocenter is formed during the addition to a prochiral carbonyl compound, a racemic mixture of enantiomers is typically produced unless a chiral influence is present. saskoer.cayoutube.com For diastereoselective additions, the existing stereochemistry of the molecule can direct the incoming nucleophile to one face of the carbonyl group over the other, leading to a predominance of one diastereomer. saskoer.ca

Electron Transfer Pathways and Radical Processes

Beyond its ionic reactivity, phenylpotassium can also participate in reactions involving single electron transfer (SET), leading to the formation of radical species. acs.orgresearchgate.net These radical pathways can open up alternative reaction manifolds, resulting in products not accessible through purely ionic mechanisms.

The formation of an organic super electron donor from the reaction of phenylpotassium with benzene is a key example of its involvement in electron transfer processes. nih.govacs.orgacs.org This donor can then transfer an electron to an aryl halide, initiating a radical chain reaction known as base-promoted homolytic aromatic substitution (BHAS). acs.orgacs.org The generation of phenyl radicals from such processes allows for subsequent reactions like atom abstraction or addition to other substrates. researchgate.net The interplay between ionic and radical pathways can be complex and is an active area of research. rsc.org The study of these electron transfer pathways is crucial for understanding the full scope of phenylpotassium's reactivity. mdpi.comscirevfew.netrsc.orgnih.gov

Generation and Reactivity of Organic Super Electron Donors

Hydride and Phenyl Exchange Mechanisms

Phenylpotassium participates in exchange reactions, notably hydride and phenyl exchange. These processes are critical steps in certain transformations, such as the deprotonation of benzene by specific potassium-containing reagents. umich.edu A detailed mechanism, supported by Density Functional Theory (DFT) calculations, has been proposed for the deprotonation of benzene by a potassium diboryllithate. umich.edu

The proposed mechanism involves the following key steps:

Deprotonation: The potassium-containing base deprotonates benzene to generate phenylpotassium. umich.edu

Nucleophilic Attack: The newly formed phenylpotassium acts as a nucleophile, attacking a boron atom in the reagent to form a (hydride)(phenyl)borate species. umich.edu

Hydride/Phenyl Exchange: This intermediate undergoes a hydride/phenyl exchange through the elimination of a metal hydride, ultimately affording a phenylborane product. umich.edu

Studies involving isotopic labeling (e.g., using deuterated benzene, C₆D₆) have shown facile transfer of hydride (H⁻) and deuteride (B1239839) (D⁻) ions between molecules, providing further evidence for these exchange mechanisms. rsc.orgnih.gov

Table 1: Mechanistic Steps in Hydride/Phenyl Exchange

| Step | Reactants | Intermediate/Product | Description |

| 1 | Benzene + Base | Phenylpotassium | Deprotonation of the arene. umich.edu |

| 2 | Phenylpotassium + Borane | (Hydride)(phenyl)borate | Nucleophilic attack by the phenyl anion. umich.edu |

| 3 | (Hydride)(phenyl)borate | Phenylborane + Metal Hydride | Hydride/phenyl exchange via elimination. umich.edu |

Mechanistic Elucidation through Computational Studies

Computational chemistry provides powerful tools for understanding the intricate mechanisms of reactions involving phenylpotassium. sumitomo-chem.co.jpibs.re.kr Techniques such as DFT calculations allow for the detailed examination of reaction pathways, intermediates, and transition states that are often difficult to observe experimentally. umich.eduresearchgate.net

Potential Energy Surface (PES) scans are used to map the energy of a system as its geometry changes, revealing the most likely pathway for a reaction. researchgate.net Relaxed PES scans have been employed to investigate the intramolecular acidolysis of a key phenyl potassium intermediate. researchgate.net These calculations showed a nearly flat PES landscape for the proton transfer step, indicating a very low energy barrier for this process. researchgate.net

In other studies, DFT-based mechanisms for the deprotonation of benzene have been developed by calculating the energy profiles of the reaction. umich.edu These profiles illustrate the relative energies of intermediates and transition states, confirming the favorability of proposed pathways, such as the one involving hydride/phenyl exchange. umich.edu Such computational approaches are crucial for validating experimentally proposed mechanisms and providing a deeper understanding of the reaction dynamics. acs.org

DFT calculations are instrumental in quantifying the energetics of a reaction, including the calculation of activation energy barriers (ΔG‡) and the determination of transition state structures. umich.edusumitomo-chem.co.jp This data is vital for understanding reaction kinetics and selectivity. osti.gov

For the deprotonation of benzene by a potassium diboryllithate, which proceeds via a phenylpotassium intermediate, the activation energies for each step have been calculated. umich.edu The initial deprotonation step was found to have a relatively low activation energy barrier, while subsequent steps in the hydride/phenyl exchange process had even lower barriers, indicating these transformations are kinetically feasible. umich.edu An NBO analysis of the transition state for the deprotonation of benzene suggested that the reaction is initiated by the coordination of benzene to the K⁺ cation. umich.edu

Table 2: Calculated Energies for Benzene Deprotonation Pathway

This table presents the relative Gibbs free energies (ΔG) and electronic energies (ΔE) for key intermediates and transition states in a proposed reaction mechanism involving phenylpotassium, as determined by DFT calculations.

| Species | Description | Relative ΔG (kcal/mol) | Relative ΔE (kcal/mol) |

| Int-1 | Initial Reactant Complex | 0.0 | 0.0 |

| TS-1 | Transition State for Deprotonation | +10.3 | +11.1 |

| Int-2 | Post-Deprotonation Intermediate | -30.0 | -23.1 |

| TS-2 | Transition State for Exchange | -23.4 | -15.4 |

| Int-3 | Post-Exchange Intermediate | -27.5 | -18.7 |

| TS-3 | Transition State for Product Release | -22.3 | -14.1 |

| Product | Final Product Complex | -33.9 | -25.2 |

Data adapted from DFT calculations on the deprotonation of benzene by a potassium diboryllithate, a process involving phenylpotassium-like reactivity. umich.edu

Applications of Phenylpotassium in Advanced Organic Synthesis and Catalysis

Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic chemistry, enabling the construction of more complex molecular skeletons from simpler precursors. Phenylpotassium has demonstrated its utility in several key C-C bond-forming reactions.

Recent advancements have highlighted the use of organopotassium reagents, including phenylpotassium, in palladium-catalyzed cross-coupling reactions with aryl halides. nih.govacs.org This method provides a direct pathway for sp²-sp² bond formation. nih.gov A key development in this area is the use of electron-rich ylide-substituted phosphine (B1218219) (YPhos) ligands, which facilitate the rapid conversion of the potassium species in solution. nih.govacs.org This approach allows for the coupling to be performed in a one-pot manner at room temperature, without the need for isolating the in situ generated organopotassium compounds. nih.govacs.org

The direct C-H metalation of benzene (B151609) can form phenylpotassium, which can then participate in these coupling reactions. nih.govacs.org The limited solubility of the generated organopotassium species can be advantageous, as it may help to minimize side reactions and catalyst degradation. nih.govacs.org This protocol has been successfully applied to a variety of aryl halides, including those with electron-donating and sterically hindering groups, although highly sterically demanding substrates may lead to lower yields. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Phenylpotassium

| Aryl Halide | Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

| 4-Chloroanisole | YPhos | 3 | Toluene (B28343) | 95 | acs.org |

| 2-Chloronaphthalene | YPhos | 3 | Toluene | High | nih.gov |

| para-Alkyl Substituted Aryl Chlorides | YPhos | 3 | Toluene | Excellent | nih.gov |

| Mesityl Bromide | YPhos | 3 | Toluene | Low | nih.gov |

Data sourced from studies on Pd-catalyzed cross-coupling of organopotassium reagents.

Phenylpotassium is a potent metalating agent, capable of deprotonating a variety of organic substrates. This process, known as metalation or potassiation, generates new organopotassium species that can then be functionalized by reacting with electrophiles. nih.govacs.org The direct C-H metalation of substrates avoids the need for pre-functionalization, offering a more atom-economical approach to synthesis. nih.govacs.org

For instance, the metalation of toluene and cumene (B47948) with phenylpotassium results in α-metalation. amazon.com The resulting organopotassium intermediates can be trapped with various electrophiles to introduce new functional groups. researchgate.net The choice of base and reaction conditions is crucial for achieving high regioselectivity and yields in these metalation-functionalization sequences. researchgate.netresearchgate.net

The ability of phenylpotassium to participate in C-C bond formation and functionalization reactions makes it a valuable tool in the synthesis of complex organic molecules. ontosight.aiwikipedia.org These reactions are integral steps in constructing the carbon frameworks of natural products, pharmaceuticals, and advanced materials. solubilityofthings.com The synthesis of complex molecules often involves a series of reactions, and the transformations enabled by phenylpotassium can be crucial for building key structural motifs. wikipedia.org A convergent synthetic approach, where key intermediates are prepared separately and then combined, can benefit from the specific reactivity of reagents like phenylpotassium. wikipedia.org

Metalation and Subsequent Functionalization of Organic Substrates

Phenylpotassium in Catalysis and Catalytic Cycles

Beyond its role as a stoichiometric reagent, phenylpotassium and related organopotassium compounds can also function within catalytic systems, either as the primary catalyst, a co-catalyst, or a precursor to an active catalytic species.

Phenylpotassium can act as a reagent or co-catalyst in various chemical transformations. ontosight.aimsu.edu In some instances, it can be used to generate a more active catalytic species in situ. For example, the addition of a strong base like phenylpotassium can influence the reactivity of a catalytic system. While not a direct example involving phenylpotassium, the concept is illustrated by the use of potassium tert-butoxide with (trimethylsilyl)methyllithium (B167594) to generate (trimethylsilyl)methylpotassium, an effective C-H metalation reagent. nih.govacs.org This highlights the role of potassium bases in generating highly reactive species for subsequent catalytic reactions.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically a solution. hrmrajgurunagar.ac.in Phenylpotassium has been investigated as a homogeneous catalyst for certain reactions. For example, phenylpotassium, along with phenylrubidium and phenylcesium, has been studied as a homogeneous catalyst for the hydrogenation of polycyclic aromatic hydrocarbons at elevated temperatures. helsinki.fi In such catalytic cycles, the organometallic compound can activate the substrates, facilitating their transformation into products before being regenerated. slideshare.net The effectiveness of a homogeneous catalyst often depends on its ability to shuttle between different oxidation states and coordination numbers, a principle exemplified by well-known catalysts like Wilkinson's catalyst. hrmrajgurunagar.ac.inslideshare.net

Optimization of Catalytic Efficiency and Selectivity in Phenylpotassium-Mediated Reactions

A significant advancement in this area is the use of palladium catalysts with highly electron-rich and bulky phosphine ligands, such as ylide-functionalized phosphines (YPhos), for cross-coupling reactions. acs.orgnih.gov These catalyst systems have shown remarkable activity in mediating the coupling of organopotassium compounds, including phenylpotassium formed by the direct C–H metalation of benzene, with various aryl chlorides. acs.orgnih.gov The strong donor ability of YPhos ligands facilitates the challenging oxidative addition of aryl chlorides, enabling catalysis to proceed under mild conditions. acs.org

Optimization studies for these cross-coupling reactions have identified several critical factors that influence catalytic efficiency and selectivity. The choice of solvent is paramount; for instance, in the coupling of benzylpotassium with 4-chloroanisole, switching the solvent from toluene to hexane (B92381) improved the yield, while ethereal solvents like THF or diethyl ether led to a significant drop in yield due to the formation of homocoupling byproducts and substrate decomposition. nih.gov

The concentration and amount of the organopotassium reagent also play a decisive role. In a Lewis base-free protocol, increasing the equivalents of the organometallic reagent from 1 to 3 equivalents resulted in a substantial increase in product yield from 26% to 89%. nih.gov Additives can also modulate reactivity. The addition of N,N,N′,N′-tetramethyl-ethylene-1,2-diamine (TMEDA) was initially used to solubilize the organopotassium reagent, though subsequent optimization led to an efficient Lewis base-free protocol. nih.gov

The following table summarizes the optimization of a palladium-catalyzed cross-coupling reaction, highlighting the impact of various parameters on product yield.

| Entry | Solvent | Additive | Equivalents of K-Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Toluene | 3 equiv. TMEDA | Not Specified | Room Temp | 70 | nih.gov |

| 2 | Hexane | 3 equiv. TMEDA | Not Specified | Room Temp | Improved from 70% | nih.gov |

| 3 | Toluene | None | Not Specified | Room Temp | 26 | nih.gov |

| 4 | Toluene | None | 3 | Room Temp | 89 | nih.gov |

| 5 | THF or Diethyl Ether | 3 equiv. TMEDA | Not Specified | Room Temp | Significant Drop | nih.gov |

These findings demonstrate that careful tuning of reaction conditions is essential to harness the reactivity of phenylpotassium and other organopotassium reagents, transforming their high reactivity from a challenge into a synthetic advantage. acs.org

Role in the Preparation of Specific Organic Compounds

Phenylpotassium serves as a potent reagent in the synthesis of specific and often complex organic molecules. Its high basicity and nucleophilicity are exploited in key transformations to build intricate molecular architectures.

Synthesis of Bicyclic Systems (e.g., cis-Bicyclo[3.3.0]oct-2-ene)

Phenylpotassium is instrumental in the isomerization of cyclooctadienes to form the bicyclic system cis-bicyclo[3.3.0]oct-2-ene. researchgate.net This compound, a fused cyclopentane (B165970) ring system, is a valuable synthetic intermediate but can be difficult to obtain through other methods. researchgate.net The reaction involves treating either 1,3-cyclooctadiene (B162279) or 1,5-cyclooctadiene (B75094) with a strong base, such as phenylpotassium. researchgate.net This base-mediated rearrangement proceeds efficiently, yielding the desired bicyclic olefin as the major product. researchgate.net

The table below details the research findings for this specific transformation.

| Starting Material | Reagent | Major Product | Reported Yield | Reference |

|---|---|---|---|---|

| 1,3-Cyclooctadiene | Phenylpotassium | cis-Bicyclo[3.3.0]oct-2-ene | 50-65% | researchgate.net |

| 1,5-Cyclooctadiene | Phenylpotassium | cis-Bicyclo[3.3.0]oct-2-ene | 50-65% | researchgate.net |

The investigation into this reaction also identified several dimeric by-products, providing insight into the complex reaction mechanism. researchgate.net The utility of this method highlights the role of phenylpotassium in facilitating intramolecular cyclization and rearrangement reactions to access strained and complex ring systems.

Formation of Boron-Containing Organic Molecules (e.g., Phenylborane)

Phenylpotassium chemistry is relevant to the synthesis of valuable boron-containing organic molecules. For example, phenylborane can be formed through a reaction sequence that involves the deprotonation of benzene. umich.edu In a process utilizing a potassium diboryllithate, benzene is deprotonated, leading to the formation of a phenylmetal species. umich.edu This is followed by a nucleophilic attack of the phenyl group onto a boron atom, creating a (hydride)(phenyl)borate intermediate. umich.edu A subsequent hydride/phenyl exchange via the elimination of a metal hydride affords the final phenylborane product. umich.edu

The proposed mechanism involves several key steps:

Deprotonation of Benzene: A highly basic potassium-containing reagent initiates the process by deprotonating benzene. umich.edu

Nucleophilic Attack: The resulting phenyl anion moiety performs a nucleophilic migration to a boron atom. umich.edu

Intermediate Formation: This attack furnishes a (hydrido)(phenyl)borate intermediate. umich.edu

Hydride/Phenyl Exchange: The intermediate undergoes a two-step exchange process, ultimately liberating phenylborane. umich.edu

This reaction pathway underscores the ability of potassium-mediated systems to generate highly reactive phenyl anions capable of forming bonds with elements like boron, opening avenues for the synthesis of organoborane compounds.

Precursor Chemistry for Functional Materials

The high reactivity of phenylpotassium makes it a valuable precursor in the synthesis of novel functional materials, particularly those with unique electronic properties. Its ability to act as a potent base and nucleophile allows for the generation of reactive intermediates that can be transformed into advanced materials.

One significant application is in the formation of organic electron donors. Research has shown that the reaction of potassium hydride (KH) with benzene as a solvent leads to the in-situ formation of phenylpotassium. acs.org This phenylpotassium can then attack another molecule of benzene, generating a phenylcyclohexadienylpotassium intermediate. acs.org This intermediate is a critical branch point; it can undergo deprotonation to form an organic "super electron donor," a class of molecules with extremely low oxidation potentials capable of participating in single-electron transfer (SET) reactions. acs.org Alternatively, the intermediate can undergo hydride loss to produce biphenyl (B1667301). acs.org The generation of such powerful organic electron donors from simple, non-activated aromatic precursors like benzene showcases the transformative potential of phenylpotassium chemistry in materials science.

Furthermore, the chemistry of arylpotassium compounds, of which phenylpotassium is the parent member, is central to the development of functional materials based on "heavy aromatics." nih.govjst.go.jp These are molecules where a carbon atom in an aromatic ring is replaced by a heavier Group 14 element like silicon or germanium. nih.govjst.go.jp Isolating these highly reactive species often requires bulky protective groups, which can hinder their application in materials. nih.govjst.go.jp An alternative strategy involves stabilizing these systems through charge repulsion, as seen in metallabenzenyl anions—heavier analogs of the phenyl anion. nih.govjst.go.jp The study of arylpotassium compounds, including their crystal structures and reactivity, provides fundamental insights necessary for designing and synthesizing these novel, electronically active materials without relying on cumbersome steric protection. jst.go.jp

Comparative Studies on Phenylpotassium Analogues and Derivatives

Exploration of Heavier Group 14 Element Analogues of Phenyl Anions

The study of phenyl anions has been extended to their heavier Group 14 element analogues, known as metallabenzenyl anions. nih.govjst.go.jpnih.gov These "heavy benzenes" feature a skeletal carbon atom replaced by a silicon, germanium, or tin atom. jst.go.jpnih.gov While sterically demanding substituents have been traditionally used to stabilize these reactive species, an alternative approach involves stabilization through charge repulsion in the form of anionic derivatives. nih.govjst.go.jp This strategy avoids the use of bulky protective groups that can hinder further functionalization. nih.govjst.go.jp

The first heavy phenyl anion, a germanium analogue, was synthesized by choosing germanium due to its high electronegativity among silicon, germanium, and tin. nih.gov The synthesis of the parent germabenzenylpotassium was attempted through the reductive aryl elimination of 1-Tbt-germabenzene with potassium-graphite (KC₈). nih.govjst.go.jp The formation of germabenzenylpotassium was indicated by ¹H NMR spectroscopy. nih.govjst.go.jp

A more stable derivative, 2-tert-butylgermabenzenylpotassium, was successfully synthesized and isolated as stable yellow crystals via the reduction of 1-Tbt-2-tert-butyl-germabenzene with KC₈. researchgate.netresearchgate.net This reaction proceeds with the elimination of the bulky Tbt (2,4,6-tris[bis(trimethylsilyl)methyl]phenyl) group from the germanium atom. researchgate.netresearchgate.net

Research Findings:

Synthesis: The reaction involves a reductive dearylation, where the bulky aryl substituent on the germabenzene (B1258468) is expelled. researchgate.net

Structure: X-ray crystallographic analysis revealed that the germabenzenyl moiety is monomeric and planar. researchgate.netoup.com The Ge-C bond lengths are similar to those in other aromatic dianionic germacyclopentadienes, and the C-C bond lengths within the ring are nearly equal, suggesting π-electron delocalization. oup.com

Character: Spectroscopic and theoretical studies indicate that the germabenzenyl anion has an ambident character, with contributions from both an aromatic resonance structure and a germylene resonance structure. nih.govresearchgate.netresearchgate.net This dual nature is a significant difference from the standard phenyl anion, where the carbene character contribution is negligible. jst.go.jpoup.com

| Compound | ¹H NMR Signals | ¹³C NMR Signals |

|---|---|---|

| Li⁺·39⁻ | Not specified | Not specified |

| Na⁺·39⁻ | Not specified | Not specified |

| K⁺·39⁻ | Not specified | Not specified |

| Neutral Germabenzene 38 | Not specified | Not specified |

Data based on findings reported in a study on heavy aromatics. nih.gov The specific values for each compound were summarized in the source but not detailed in the abstract.

In contrast to germanium, attempts to synthesize a silabenzenyl anion through a similar reductive dearylation reaction yielded unexpected results. researchgate.netresearchgate.netresearchgate.net The reaction of 1-Tbt-2-tert-butyl-silabenzene with KC₈ did not lead to the elimination of the Tbt group and the formation of the corresponding silabenzenyl anion. researchgate.netresearchgate.netresearchgate.net

Research Findings:

Different Reaction Pathway: Instead of reductive dearylation, the reaction resulted in the formation of a dianion species where the Tbt group remained attached. researchgate.netresearchgate.net

Mechanism: Theoretical and experimental investigations suggest that this outcome is due to the negatively charged silicon atom of an intermediate abstracting a proton from the Tbt group's o-benzyl position. researchgate.net

Influence of Central Atom: This contrasting result highlights the significant influence of the central Group 14 element on the reaction pathway, particularly on the elimination step of the bulky aryl group. researchgate.net The synthesis of stable silabenzenes themselves has been achieved using extremely bulky substituents to prevent polymerization. jst.go.jp

Germanium Analogues (e.g., Germabenzenylpotassium)

Comparative Reactivity and Structural Analyses with Lithium and Sodium Analogues

The properties of phenyl-Group 1 metal compounds are significantly influenced by the nature of the alkali metal cation. wikipedia.org Comparisons between phenyllithium (B1222949), phenylsodium (B238773), and phenylpotassium, as well as their heavier analogues, reveal key differences in structure and reactivity.

Structural Analysis:

Aggregation State: Organolithium compounds are known to form oligomers; for example, phenyllithium exists as dimeric and tetrameric structures in solution and as an infinite polymeric ladder in the solid state. wikipedia.org Phenylsodium can form a dimeric adduct with PMDTA, unlike the monomeric complex formed by phenyllithium, a difference attributed to the larger ionic radius of sodium. wikipedia.org

Cation-π Interactions: In the heavier germabenzenyl anion systems, the counter-cation (Li⁺, Na⁺, K⁺) influences the structure. nih.gov X-ray analysis of the sodium analogue of 2-tert-butylgermabenzenyl anion shows a planar germabenzenyl moiety, similar to the potassium salt. oup.com In a different series of silyl(hydrido) aluminate complexes, the lighter lithium cation is positioned within the π-bonding range of an aryl ring, while the heavier sodium, potassium, and rubidium cations exhibit clear bridging μ-hydride interactions with the aluminum center and varying degrees of coordination to the phenyl group. acs.org The coordination of the metal ion to the phenyl group tends to increase with the size of the cation. capes.gov.br

| Compound | Typical Aggregation State/Structure | Reference |

|---|---|---|

| Phenyllithium | Oligomeric (dimers, tetramers), polymeric ladder in solid state | wikipedia.org |

| Phenylsodium | Dimeric adducts (e.g., with PMDTA), often insoluble | wikipedia.org |

| Germabenzenylpotassium | Monomeric in crystalline state | researchgate.net |

| Germabenzenylsodium | Monomeric, planar geometry | oup.com |

Reactivity Analysis:

Reactivity Trend: The reactivity of organoalkali metal compounds generally increases down the group, correlating with increased ionic character of the carbon-metal bond. uni-muenchen.de Organosodium reagents are typically more reactive than their organolithium counterparts. researchgate.net

Complex Formation: The reactivity can be moderated through complex formation. Georg Wittig demonstrated that synthesizing phenylsodium in the presence of phenyllithium forms a stable, ether-soluble complex, (C₆H₅Li)(C₆H₅Na)n, where the phenylsodium component reacts preferentially. wikipedia.org

Basicity vs. Nucleophilicity: While phenyl-alkali metal compounds are potent nucleophiles, their high basicity can lead to competing reactions like metallation. uni-muenchen.deacs.org For instance, phenylsodium is capable of metallating toluene (B28343) to produce benzylsodium. wikipedia.org

Investigation of Phenylpotassium Derivatives and their Specialized Reactivity

The reactivity of phenylpotassium can be tuned by forming derivatives or by changing the substrate, leading to specialized applications.

Metallation Reactions: The outcome of metallation can depend on the substrate. While the reaction with benzene (B151609) yields phenylpotassium, substituted arenes like toluene and cumene (B47948) undergo α-metallation to produce benzylpotassium derivatives, showcasing a different reactivity pattern compared to simple benzene metallation. amazon.com

Crown Ether Complexes: The reactivity and solubility of phenylpotassium can be modified by sequestration of the potassium cation. A notable example is the phenyl potassium [18-Crown-6] bis(3-cyanocatechol)silicate derivative, which has been studied for its ability to act as a reagent in radical allylation reactions. researchgate.net This demonstrates how complexation can not only alter physical properties but also enable specific chemical transformations.

Heterocyclic Derivatives: Phenylpotassium derivatives are not limited to carbanionic species. The potassium salt of 2-phenyl-1H-indole represents another class of derivative where the potassium is bonded to a nitrogen atom. ontosight.ai Such compounds have potential applications in the development of new materials due to their specific chemical reactivity. ontosight.ai

Future Directions and Emerging Research Areas in Phenylpotassium Chemistry

Advancements in Synthetic Accessibility and Handling Techniques for Arylpotassium Reagents

Historically, the application of arylpotassium reagents like phenylpotassium has been hampered by difficulties in their preparation and handling due to their high reactivity. rsc.orgthieme-connect.de However, recent and future research is centered on developing more practical and accessible synthetic routes.

A significant area of advancement is the refinement of direct C–H activation/metalation techniques. nih.gov Traditional methods often require harsh conditions or pre-functionalized substrates. Modern approaches focus on the use of "superbases," such as the Lochmann-Schlosser bases (a mixture of an organolithium compound and a potassium alkoxide), which exhibit greater metalation power than their organolithium counterparts alone. nih.gov Research is ongoing to broaden the scope of substrates amenable to direct potassiation, moving beyond simple arenes to more complex and functionalized molecules. nih.govacs.org

Another key development is the one-pot, in-situ generation of arylpotassium reagents. acs.orgresearchgate.net This strategy avoids the need to isolate the often pyrophoric and unstable organopotassium intermediates. rsc.orgresearchgate.net For example, (trimethylsilyl)methylpotassium has been identified as an effective reagent for accessing various potassiated compounds through direct C-H metalation, which can then be used immediately in subsequent reactions. nih.govacs.org These in-situ protocols enhance safety and convenience, making arylpotassium chemistry more accessible for broader synthetic applications. acs.org Future work will likely focus on expanding the library of reagents for in-situ generation and optimizing reaction conditions for a wider range of substrates. acs.org Researchers are also investigating the use of flow chemistry, where reagents are mixed in continuous-flow reactors, to control reactive intermediates and improve safety and scalability. researchgate.net

Exploration of Novel Reactivity Patterns and Stereochemical Control

While the basic reactivity of phenylpotassium as a strong base and nucleophile is well-known, researchers are actively exploring new and more nuanced reactivity patterns. The unique nature of the carbon-potassium bond, which is more ionic and polar than the corresponding carbon-lithium bond, offers opportunities for unique chemical transformations. rsc.org

A major frontier is the development of direct cross-coupling reactions involving in-situ generated arylpotassium reagents. nih.govacs.org Recent breakthroughs have demonstrated the successful use of phenylpotassium derivatives in palladium-catalyzed cross-coupling reactions with aryl halides. nih.govresearchgate.net A key to this success is the development of specialized ligands, such as electron-rich ylide-substituted phosphines (YPhos), which facilitate the rapid conversion of the potassium species and prevent unwanted side reactions. acs.orgresearchgate.net Future efforts will aim to expand the scope of coupling partners and catalytic systems, potentially moving towards more sustainable, earth-abundant catalysts like iron.

Achieving stereochemical control in reactions involving highly reactive organometallics is a significant challenge. fiveable.me For phenylpotassium, this is a nascent but critical area of research. Understanding and controlling the stereochemical outcome of reactions is essential for the synthesis of complex, chiral molecules like pharmaceuticals. fiveable.me Future research will likely involve the design of chiral ligands or additives that can effectively coordinate to the potassium ion and influence the stereoselectivity of reactions such as additions to carbonyls or imines. The development of stereoselective reactions will be crucial for elevating phenylpotassium from a simple reagent to a sophisticated tool in modern organic synthesis. fiveable.me

Expanded Applications in Emerging Catalytic Systems and Materials Science

The utility of phenylpotassium and its derivatives is expanding beyond traditional organic synthesis into the realms of catalysis and materials science. ontosight.aiontosight.ai

In catalysis, organopotassium compounds are being explored not just as reagents but also as components of catalytic systems. For instance, potassium bases are used in conjunction with transition metal catalysts to facilitate deprotonative activation of substrates in cross-coupling reactions. acs.org The development of more robust and versatile catalytic systems that can harness the high reactivity of organopotassium reagents is a major goal. acs.orgpnnl.gov This includes designing catalysts that are compatible with the strong basicity of phenylpotassium and can operate under mild conditions. nih.gov The aim is to create more efficient and atom-economical catalytic cycles. nih.gov

In materials science, arylpotassium compounds serve as precursors or reagents in the synthesis of novel materials. ontosight.aicas.org For example, they can be used to create specific polymers or functionalized organic materials with unique electronic or physical properties. ontosight.airesearchgate.net The ability to introduce phenyl groups or other aryl moieties using a highly reactive potassium reagent can lead to materials with tailored characteristics for applications in electronics or as specialized coatings. researchgate.netontosight.ai Research is also directed towards synthesizing novel organometallic frameworks and porous materials where the specific reactivity of phenylpotassium can be exploited to build complex architectures. mdpi.com

Integration of Advanced Computational Methodologies for Predictive Chemical Outcomes

The integration of computational chemistry is set to revolutionize the study and application of phenylpotassium chemistry. Given the reactive and often difficult-to-study nature of organopotassium intermediates, computational modeling provides an invaluable tool for understanding their structure, bonding, and reaction mechanisms. rsc.orgresearchgate.net

Predictive models are being developed using machine learning and quantum mechanics (QM) to forecast reaction outcomes. orientjchem.orgnih.gov For phenylpotassium, these models can help predict the optimal conditions for a desired transformation, such as identifying the most effective base, solvent, and temperature for a selective C-H metalation. orientjchem.org By simulating reaction pathways, chemists can gain insights into transition states and intermediates, which is crucial for overcoming synthetic challenges and designing more efficient processes. researchgate.net

Furthermore, computational tools are essential for understanding the aggregation state of organopotassium compounds in solution, which significantly influences their reactivity. rsc.org Techniques like Density Functional Theory (DFT) can elucidate the structures of these aggregates and their interactions with substrates and other reagents. researchgate.net As computational power and algorithmic accuracy increase, these in-silico experiments will become increasingly vital for accelerating the discovery of new reactions and applications for phenylpotassium, reducing the need for extensive empirical screening and leading to more rational and targeted experimental design. nih.govazolifesciences.comd-nb.info

Q & A

Basic Research Question

- Enzyme inhibition assays : Test for activity against targets like DPP4 using fluorogenic substrates .

- Cell viability assays : Use MTT or resazurin assays on hepatocyte lines (e.g., HepG2) to assess cytotoxicity .

- Oxidative stress models : Expose cells to tert-butyl hydroperoxide (tBHP) and measure ROS scavenging using DCFH-DA .

- High-throughput screening (HTS) : Adapt microplate-based formats for rapid evaluation of compound libraries .

How can researchers address variability in experimental outcomes when testing phenyl potassium compounds across different cell lines?

Advanced Research Question

Mitigate variability by:

- Cell line authentication : Use STR profiling to confirm identity and avoid cross-contamination.

- Standardized culture conditions : Control passage numbers, serum batches, and incubation parameters (e.g., O₂ levels) .

- Replication : Include triplicate technical replicates and ≥3 biological replicates per experiment.

- Normalization : Use housekeeping genes (e.g., GAPDH) or internal standards (e.g., spiked isotopes in MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.